Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate is an organic compound with the molecular formula C14H18N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 4-methoxyaniline to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in neuroprotection and energy metabolism.
Pathways Involved: The compound activates the O-GlcNAcylation pathway, which plays a crucial role in regulating glucose homeostasis and energy metabolism in neurons.
Comparison with Similar Compounds
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the acetamido group, making it less effective in neuroprotection.
Apremilast Impurity: Contains similar functional groups but is primarily used as an impurity marker in pharmaceutical formulations.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-21-14(19)12(15-9(2)17)13(18)16-10-5-7-11(20-3)8-6-10/h5-8,12H,4H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIUBWRKFQNKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.